molecular formula C22H22N2O3S B276794 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide

2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide

Katalognummer: B276794
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: XIDNVTJMVAJTPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable scaffold in drug design and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2,3-dimethylthiophene, the compound undergoes functionalization to introduce the carboxamide group at the 3-position.

    Attachment of the Hydroxyphenethyl Group: This step involves the coupling of the hydroxyphenethyl group to the nitrogen atom of the carboxamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyphenethyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common.

    Substitution: Electrophilic reagents like bromine (Br~2~) or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of primary amines from the benzoylamino group.

    Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features may allow it to interact with proteins, enzymes, or receptors, making it a potential lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the hydroxyphenethyl group suggests it might have antioxidant properties, while the thiophene ring could contribute to its stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable thiophene core and functional groups that allow for further modification.

Wirkmechanismus

The mechanism of action of 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The hydroxyphenethyl group could participate in hydrogen bonding or other interactions with biological macromolecules, while the benzoylamino group might enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(benzoylamino)-N~3~-(4-hydroxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide: Similar structure but lacks the ethyl group on the phenyl ring.

    2-(benzoylamino)-N~3~-(4-methoxyphenethyl)-4,5-dimethyl-3-thiophenecarboxamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The unique combination of the benzoylamino group, hydroxyphenethyl group, and the thiophene ring in 2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide provides a distinct set of chemical properties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C22H22N2O3S

Molekulargewicht

394.5 g/mol

IUPAC-Name

2-benzamido-N-[2-(4-hydroxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-14-15(2)28-22(24-20(26)17-6-4-3-5-7-17)19(14)21(27)23-13-12-16-8-10-18(25)11-9-16/h3-11,25H,12-13H2,1-2H3,(H,23,27)(H,24,26)

InChI-Schlüssel

XIDNVTJMVAJTPD-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)NCCC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3)C

Kanonische SMILES

CC1=C(SC(=C1C(=O)NCCC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.